3-(piperidin-4-yl)-1,2-oxazol-5-amine
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Overview
Description
3-(piperidin-4-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features both a piperidine ring and an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine-4-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization to the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-(piperidin-4-yl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar in structure but contains a benzoxazole ring instead of an oxazole ring.
1-(4-fluorobenzyl)piperidin-4-yl derivatives: These compounds share the piperidine moiety but differ in their substituents and overall structure
Uniqueness
3-(piperidin-4-yl)-1,2-oxazol-5-amine is unique due to the combination of the piperidine and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-4-yl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWUIZHSUBPCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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